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molecular formula C9H9NO3 B8274519 2-Methyl-4-(2-nitrovinyl)phenol

2-Methyl-4-(2-nitrovinyl)phenol

Cat. No. B8274519
M. Wt: 179.17 g/mol
InChI Key: GMFVJKIKUNARMQ-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

The 2-methyl-4-hydroxy-benzaldehyde (980 mg, 6.3 mmol), nitromethane (2.0 mL, 37.7 mmol) and ammonium acetate (1.9 g, 25.1 mmol) were dissolved in acetic acid (9 mL) and the reaction heated at 110° C. for 2 h. The reaction is concentrated under reduced pressure and the residue partitioned between ether and water. Separate the layers and dry with Na2SO4, filter and concentrate under reduced pressure. Purify the crude by flash chromatography (eluent: EtOAc/hexane 20/80 and 30/70) afforded the title compound (1.0 g). 1H-NMR (CDCl3, 200 MHz): 7.94 (d, 1H, J=13.4 Hz), 7.50 (d, 1H, J=13.6 Hz), 7.34-7.27 (m, 2H), 6.82 (d, 1H, J=8.1 Hz), 2.28 (s, 3H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[N+:11]([CH3:14])([O-:13])=[O:12].[C:15]([O-])(=O)C.[NH4+]>C(O)(=O)C>[CH3:15][C:9]1[CH:2]=[C:3]([CH:4]=[CH:14][N+:11]([O-:13])=[O:12])[CH:6]=[CH:7][C:8]=1[OH:10] |f:2.3|

Inputs

Step One
Name
Quantity
980 mg
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)O
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the crude by flash chromatography (eluent: EtOAc/hexane 20/80 and 30/70)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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